2-(4-Oxoazetidin-2-yl)propyl acetate

Description

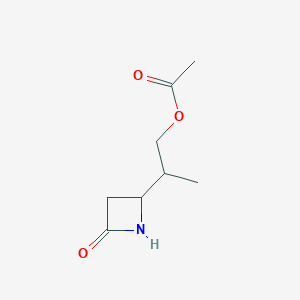

2-(4-Oxoazetidin-2-yl)propyl acetate (CAS: 75486-37-2) is a heterocyclic organic compound with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . Structurally, it consists of a β-lactam (azetidin-2-one) ring substituted with a propyl acetate group at the 2-position. The 4-oxo group on the azetidine ring confers reactivity typical of β-lactams, while the acetate ester enhances solubility in organic solvents.

Properties

CAS No. |

75486-37-2 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-(4-oxoazetidin-2-yl)propyl acetate |

InChI |

InChI=1S/C8H13NO3/c1-5(4-12-6(2)10)7-3-8(11)9-7/h5,7H,3-4H2,1-2H3,(H,9,11) |

InChI Key |

COEVCVNEWNQPFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C)C1CC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ezetimibe Diacetate

- Structure : [4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate .

- Key Differences: Larger molecular weight (C₃₃H₂₉F₂NO₄, MW: 565.59) due to fluorinated aromatic substituents. Dual acetate ester groups enhance lipophilicity compared to the single acetate in the target compound.

Heterocyclic Acetates with Oxo Groups

Propyl (3-Oxo-2-piperazinyl)acetate

- Structure : Propyl ester linked to a 3-oxopiperazine ring .

- Key Differences :

- Piperazine ring (6-membered) vs. azetidine (4-membered), altering ring strain and hydrogen-bonding capacity.

- Higher molecular weight (C₉H₁₆N₂O₃, MW: 200.24) due to the additional nitrogen and methyl groups.

- Applications: Used as a pharmaceutical intermediate, emphasizing the role of oxo-heterocycles in drug design .

Propyl Acetates with Aromatic Substituents

Propyl 2-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl Acetate

Propyl (4-Chloro-2-methylphenoxy)acetate

- Structure: Phenoxy-acetate with chloro and methyl substituents .

- Key Differences: Non-heterocyclic; lacks the β-lactam’s reactivity. Lower molecular weight (C₁₂H₁₅ClO₃, MW: 242.70) but higher halogen content, influencing toxicity profiles .

Data Table: Comparative Analysis

Research Findings and Trends

- In contrast, fluorinated azetidinones like Ezetimibe derivatives require multi-step syntheses with lower yields (e.g., 16–20% for intermediates in ) .

- Reactivity: The β-lactam ring in azetidinones is prone to nucleophilic attack, a feature exploited in antibiotic design. However, the target compound’s propyl acetate side chain may sterically hinder such reactions compared to simpler β-lactams .

- Biological Activity: Azetidinone-containing compounds (e.g., Ezetimibe) show marked bioactivity, whereas non-heterocyclic acetates (e.g., phenoxy derivatives) are more commonly used in agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.